molecular formula C13H13NO3 B8582126 4-oxo-7-propan-2-yl-1H-quinoline-2-carboxylic acid

4-oxo-7-propan-2-yl-1H-quinoline-2-carboxylic acid

Katalognummer: B8582126
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: UBCGSSWMVUDTEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-oxo-7-propan-2-yl-1H-quinoline-2-carboxylic acid is a quinoline derivative with a molecular formula of C13H13NO3 and a molar mass of 231.24722 g/mol . This compound is known for its unique structure, which includes an isopropyl group attached to the quinoline ring, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-7-propan-2-yl-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropyl-substituted aniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent oxidation to form the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-oxo-7-propan-2-yl-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 7-isopropyl-1,4-dihydro-4-hydroxyquinoline-2-carboxylic acid.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

4-oxo-7-propan-2-yl-1H-quinoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-oxo-7-propan-2-yl-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it may bind to receptors, modulating their activity and resulting in various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-oxo-7-propan-2-yl-1H-quinoline-2-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific applications in research and industry.

Eigenschaften

Molekularformel

C13H13NO3

Molekulargewicht

231.25 g/mol

IUPAC-Name

4-oxo-7-propan-2-yl-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-7(2)8-3-4-9-10(5-8)14-11(13(16)17)6-12(9)15/h3-7H,1-2H3,(H,14,15)(H,16,17)

InChI-Schlüssel

UBCGSSWMVUDTEL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Treatment of ethyl 7-(1-methylethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (0.5 g) with sodium hydroxide (0.308 g), as described in Example 1c, gave 7-(1-methylethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (0.378 g), mp>240° C., δ (360 MHz, DMSO-d6) 1.25 (6H, d, (CH3)2), 2.98 (1H, m, CH), 6.58 (1H, s, 3-H), 7.27 (1H, dd, 6-H), 7.82 (1H, s, 8-H) and 8.00 (1H, d, 5-H), (Found: C, 67.40; H, 5.63; N, 6.44%. C13H13NO3 requires C, 67.52; H, 5.67; N, 6.06%).
Name
ethyl 7-(1-methylethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.308 g
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.